![molecular formula C17H14FN3O2 B2892763 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 899982-51-5](/img/structure/B2892763.png)
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
The compound is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a benzamide group, which consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the benzamide group would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The oxadiazole ring and the benzamide group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Luminescence Sensing and Materials Science
Compounds incorporating the 1,3,4-oxadiazole moiety and derivatives thereof have been studied for their potential in luminescence sensing and materials science. For example, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit selective sensitivity to benzaldehyde-based derivatives due to characteristic emission bands, suggesting potential applications in fluorescence sensors (Shi et al., 2015). Similarly, fluorinated poly(1,3,4-oxadiazole-ether-imide)s show promise in creating materials with high thermal stability and interesting optical properties, such as blue fluorescence, which could be leveraged in electronics or as optical brighteners (Hamciuc et al., 2005).
Medicinal Chemistry and Antimicrobial Agents
Fluorobenzamide groups, similar to the one in the queried compound, have been incorporated into various molecules to explore their biological activities. For instance, molecules featuring 1,3,4-oxadiazole and fluorophenyl groups have demonstrated a range of biological activities, including antimicrobial and antiproliferative effects. Compounds such as N-Mannich bases derived from 1,3,4-oxadiazoles showed significant antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines, indicating the potential of these compounds in developing new therapeutic agents (Al-Wahaibi et al., 2021).
Photophysical Properties and Optical Applications
The synthesis and study of molecules that incorporate oxadiazole rings and fluorinated groups have also highlighted their utility in creating luminophores with strong emission properties. For example, stilbene-oxadiazole derivatives have been applied as optical brighteners, demonstrating the capacity of these compounds to enhance the whiteness and brightness of fabrics, which could extend to applications in manufacturing fluorescent materials or in the development of optical sensors (El-Sedik et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-6-7-13(8-11(10)2)16-20-21-17(23-16)19-15(22)12-4-3-5-14(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRRGCKNBRMXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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